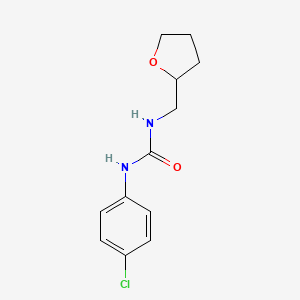
3-(4-chlorophenyl)-5-(ethylthio)-4-isobutyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-5-(ethylthio)-4-isobutyl-4H-1,2,4-triazole is a chemical compound that belongs to the triazole family. It is a synthetic organic compound that has been studied for its potential use in scientific research.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-5-(ethylthio)-4-isobutyl-4H-1,2,4-triazole has been studied for its potential use in scientific research. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs. It has also been studied for its potential use as a pesticide and herbicide.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-5-(ethylthio)-4-isobutyl-4H-1,2,4-triazole is not fully understood. It is believed to work by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. This leads to the disruption of the cell membrane and ultimately the death of the fungus.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not have any significant effects on the biochemical and physiological processes in mammals. However, it has been shown to have some toxic effects on aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-chlorophenyl)-5-(ethylthio)-4-isobutyl-4H-1,2,4-triazole in lab experiments is its broad-spectrum antimicrobial and antifungal activity. This makes it a potential candidate for the development of new drugs. However, one limitation is its potential toxic effects on aquatic organisms, which could limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 3-(4-chlorophenyl)-5-(ethylthio)-4-isobutyl-4H-1,2,4-triazole. One direction is the development of new drugs based on its antimicrobial and antifungal properties. Another direction is the study of its potential use as a pesticide and herbicide. Additionally, further research is needed to fully understand its mechanism of action and potential toxic effects on aquatic organisms.
Métodos De Síntesis
The synthesis of 3-(4-chlorophenyl)-5-(ethylthio)-4-isobutyl-4H-1,2,4-triazole involves the reaction of 4-chlorobenzyl chloride with potassium ethylxanthate to form the intermediate 4-chlorophenyl ethylthiocarbamate. This intermediate is then reacted with isobutylamine and sodium azide to form the final product, this compound.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-ethylsulfanyl-4-(2-methylpropyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3S/c1-4-19-14-17-16-13(18(14)9-10(2)3)11-5-7-12(15)8-6-11/h5-8,10H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBHQGQPIWQCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1CC(C)C)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4992609.png)

![3-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4992623.png)

![N-(4-methoxyphenyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B4992629.png)
![N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4992644.png)

![1-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4-piperidinecarboxamide](/img/structure/B4992656.png)


![17-(4-fluorobenzyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4992697.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B4992714.png)
![4-({2-bromo-4-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4992720.png)